
1,1-Bis(propan-2-ylsulfonyl)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(propan-2-ylsulfonyl)pentane is a chemical compound with the molecular formula C11H24O4S2. It is commonly used as a crosslinking agent in the production of polymers and resins, particularly in the manufacturing of adhesives, coatings, and sealants . This compound is a colorless liquid with a strong sulfur-like odor .
Métodos De Preparación
The synthesis of 1,1-Bis(propan-2-ylsulfonyl)pentane typically involves the reaction of pentane with propan-2-ylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl groups. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Industrial production methods often involve large-scale reactions in specialized reactors, where the reaction conditions such as temperature, pressure, and concentration are carefully monitored to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
1,1-Bis(propan-2-ylsulfonyl)pentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The sulfonyl groups in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces thiol derivatives .
Aplicaciones Científicas De Investigación
1,1-Bis(propan-2-ylsulfonyl)pentane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1-Bis(propan-2-ylsulfonyl)pentane involves its ability to form crosslinked networks through the reaction of its sulfonyl groups with other functional groups. This crosslinking enhances the mechanical properties and stability of the materials in which it is used. The molecular targets and pathways involved in its action depend on the specific application and the nature of the materials being crosslinked .
Comparación Con Compuestos Similares
1,1-Bis(propan-2-ylsulfonyl)pentane can be compared with other similar compounds, such as:
1,1-Bis(methylsulfonyl)pentane: This compound has similar crosslinking properties but differs in the size and structure of the sulfonyl groups.
1,1-Bis(ethylsulfonyl)pentane: Similar to this compound, but with ethyl groups instead of propan-2-yl groups, leading to differences in reactivity and properties.
1,1-Bis(butylsulfonyl)pentane: This compound has longer alkyl chains, which can affect its solubility and crosslinking behavior .
The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
6331-27-7 |
|---|---|
Fórmula molecular |
C11H24O4S2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
1,1-bis(propan-2-ylsulfonyl)pentane |
InChI |
InChI=1S/C11H24O4S2/c1-6-7-8-11(16(12,13)9(2)3)17(14,15)10(4)5/h9-11H,6-8H2,1-5H3 |
Clave InChI |
VTHILFXSTPBLSK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(S(=O)(=O)C(C)C)S(=O)(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



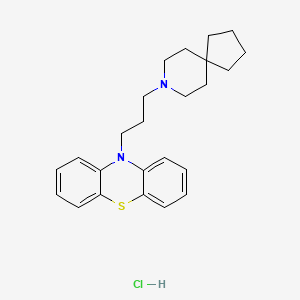
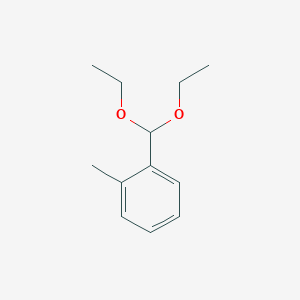
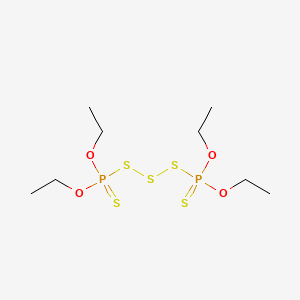

![4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol](/img/structure/B14724555.png)
![4H-3,7-Methanobenzo[3,4]cyclohepta[1,2-d]oxonine-4,6(10H)-dione](/img/structure/B14724561.png)

![3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol](/img/structure/B14724573.png)

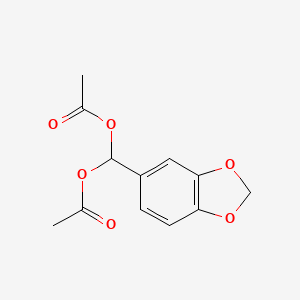
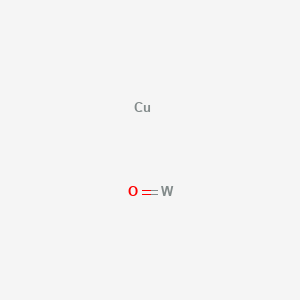
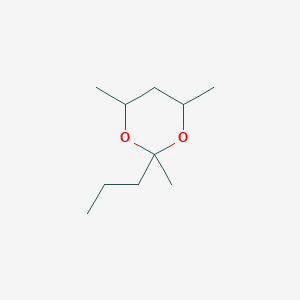
![1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B14724604.png)
